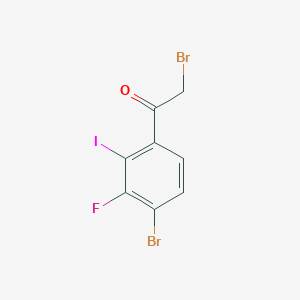

4-Bromo-3-fluoro-2-iodophenacyl bromide

Description

Polyhalogenated phenacyl bromides are aromatic ketones that feature one or more halogen atoms on the phenyl ring and a bromoacetyl group. These structural motifs impart a unique combination of reactive sites, making them valuable intermediates in the construction of complex molecular architectures.

Halogenated arenes, or aryl halides, are fundamental building blocks in organic synthesis. The carbon-halogen bond, while generally stable, can be selectively activated to participate in a wide array of chemical transformations. The nature of the halogen atom (F, Cl, Br, I) significantly influences the reactivity of the arene. For instance, the carbon-iodine bond is the weakest and most readily cleaved, making iodoarenes highly reactive in cross-coupling reactions. Conversely, the carbon-fluorine bond is the strongest, often requiring harsh conditions for substitution. This differential reactivity allows for sequential and site-selective modifications of polyhalogenated arenes, a powerful strategy in the synthesis of complex molecules. libretexts.orgchemguide.co.uk Halogenated aromatic compounds are crucial in the synthesis of numerous pharmaceuticals and agrochemicals. numberanalytics.com

The phenacyl bromide moiety, an α-bromoketone, is a potent electrophile. The bromine atom is readily displaced by a wide range of nucleophiles, making phenacyl bromides versatile precursors for the synthesis of a diverse array of organic compounds, including many heterocyclic systems. nih.govresearchgate.net The reactivity of the phenacyl bromide can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the electrophilicity of the benzylic carbon, thus increasing the rate of nucleophilic substitution. Recent research has also explored the photoinduced reductive dehalogenation of phenacyl bromides. nih.gov

The specific compound, 4-Bromo-3-fluoro-2-iodophenacyl bromide, presents a fascinating case for investigation due to its unique substitution pattern. It combines the reactivity of a phenacyl bromide with a heavily halogenated aromatic ring containing three different halogens. This trifecta of halogens (iodine, bromine, and fluorine) on the phenyl ring, each with its distinct reactivity profile in common synthetic transformations like cross-coupling reactions, offers the potential for highly selective and sequential functionalization.

The presence of the highly reactive iodine atom suggests that initial modifications would likely occur at the C-I bond. The bromine atom provides a second site for subsequent reactions under different catalytic conditions, while the more inert fluorine atom could be targeted in later synthetic steps or remain as a permanent substituent to modulate the electronic properties of the final molecule. This hierarchical reactivity makes this compound a potentially valuable tool for the efficient construction of complex, poly-substituted aromatic compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1824056-31-6 | bldpharm.com |

| Molecular Formula | C₈H₄Br₂FIO | synquestlabs.com |

| Molecular Weight | 421.83 g/mol | synquestlabs.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Interactive Data Table: Comparison of Related Phenacyl Bromides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Bromo-2-fluorophenacyl bromide | C₈H₅Br₂FO | 295.93 | Contains two different halogens on the aromatic ring. |

| 4-Fluorophenacyl bromide | C₈H₆BrFO | 217.04 | Contains a single fluorine atom on the aromatic ring. chemspider.comnist.govnist.gov |

| Phenacyl bromide | C₈H₇BrO | 199.04 | The parent compound with no halogen substitution on the ring. wikipedia.org |

| 2-Bromo-3-fluoro-4-iodophenacyl bromide | C₈H₄Br₂FIO | 421.83 | The target compound with three different halogens on the aromatic ring. synquestlabs.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2FIO |

|---|---|

Molecular Weight |

421.83 g/mol |

IUPAC Name |

2-bromo-1-(4-bromo-3-fluoro-2-iodophenyl)ethanone |

InChI |

InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 |

InChI Key |

AQANLHBNNGATBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)I)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Iodophenacyl Bromide

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of 4-bromo-3-fluoro-2-iodophenacyl bromide reveals several potential synthetic routes. The primary disconnection involves the alpha-bromination of a suitable acetophenone (B1666503) precursor, namely 1-(4-bromo-3-fluoro-2-iodophenyl)ethan-1-one. This simplifies the problem to the synthesis of the polysubstituted acetophenone.

Further disconnection of the acetophenone precursor points towards a Friedel-Crafts acylation of a 1-bromo-2-fluoro-3-iodobenzene intermediate. However, the regioselectivity of such a reaction on a polyhalogenated benzene (B151609) ring can be unpredictable and may lead to a mixture of isomers.

A more strategic approach involves the sequential halogenation of a simpler, commercially available starting material. A plausible precursor is a substituted acetophenone that can be selectively halogenated. For instance, starting with a fluorinated acetophenone and sequentially introducing the iodine and bromine atoms, or vice-versa, offers a more controlled pathway. The order of halogen introduction is critical to manage the directing effects of the existing substituents and achieve the desired regiochemistry.

A key precursor identified through this analysis is 3-fluoro-4-bromo-acetophenone. This intermediate can be synthesized from 3-fluoro-4-bromo-acetyl chloride through a reaction with dimethylhydroxylamine hydrochloride followed by nucleophilic substitution with methylmagnesium chloride guidechem.com. Another potential starting material is 4-bromo-3-fluoroiodobenzene, a versatile building block for synthesizing multi-halogenated compounds ossila.com.

Alpha-Halogenation Strategies for Phenacyl Backbone Formation

The conversion of the acetophenone precursor to the final phenacyl bromide product is achieved through alpha-halogenation, a fundamental transformation in organic synthesis.

Direct Bromination of Acetophenone Derivatives

Direct bromination of acetophenones is a common method for synthesizing phenacyl bromides. This reaction typically involves treating the acetophenone with molecular bromine (Br₂) in a suitable solvent, often with a catalyst. For instance, the bromination of acetophenone can be carried out in anhydrous ether in the presence of anhydrous aluminum chloride orgsyn.org. The reaction proceeds via an enol or enolate intermediate, which attacks the bromine molecule.

While effective, direct bromination can sometimes lead to side reactions, such as ring bromination or the formation of dibrominated products. The selectivity of the reaction is influenced by the reaction conditions, including the solvent, temperature, and the nature of the substituents on the aromatic ring. For highly activated aromatic rings, ring bromination can be a significant competing reaction.

A variety of reagents and conditions have been developed to improve the selectivity of direct bromination. N-bromosuccinimide (NBS) is a widely used alternative to molecular bromine, often in the presence of a radical initiator or an acid catalyst researchgate.net. The use of NBS can offer better control and selectivity in the alpha-bromination of ketones researchgate.net.

| Reagent/Catalyst | Solvent | Key Features |

| Br₂ / AlCl₃ | Anhydrous Ether | Classic method, can be effective but may lack selectivity orgsyn.org. |

| N-Bromosuccinimide (NBS) / p-toluenesulfonic acid | Microwave irradiation | Highly efficient method for selective monobromination researchgate.net. |

| H₂O₂-HBr aq system | Dioxane | Rapid bromination, can lead to di-bromination organic-chemistry.org. |

| KBr / H₂O₂ / HCl | Room Temperature | Chemoselective bromination with high yields organic-chemistry.org. |

Oxidative Bromination Approaches for Carbonyl Compounds

Oxidative bromination offers an alternative and often milder approach to the alpha-halogenation of ketones. These methods generate the electrophilic bromine species in situ, which can lead to improved selectivity and reduced side reactions.

One common method involves the use of a bromide salt, such as potassium bromide (KBr) or ammonium bromide, in the presence of an oxidant researchgate.net. Hydrogen peroxide is a frequently used, environmentally benign oxidant for this purpose google.com. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. For example, the use of hydrogen peroxide to oxidize hydrobromic acid or bromine in water can achieve a bromine utilization rate of nearly 100% google.com.

Other oxidizing agents, such as Oxone® (potassium peroxymonosulfate), can also be employed in conjunction with a bromide source for the efficient α-monobromination of various ketones researchgate.net. Ceric ammonium nitrate (CAN) has been shown to mediate the oxidative addition of halides to 1-substituted cyclobutanols to form γ-halo-substituted ketones, a process that involves the in situ formation of molecular bromine nih.gov.

| Oxidant | Bromide Source | Solvent | Key Features |

| Hydrogen Peroxide (H₂O₂) | HBr or Br₂ | Water | High atomic utilization of bromine, environmentally friendly google.com. |

| Oxone® | Ammonium Bromide | Methanol | Highly efficient, environmentally safe, proceeds at ambient temperature researchgate.net. |

| Ceric Ammonium Nitrate (CAN) | Potassium Bromide (KBr) | H₂O/CH₂Cl₂ | Good to excellent yields for aryl substrates nih.gov. |

| Phenyliodine diacetate (PIDA) | KBr | DCM | Metal-free bromination at ambient conditions ias.ac.in. |

Regioselective Halogenation Techniques for the Aromatic Core

The synthesis of the 4-bromo-3-fluoro-2-iodophenyl moiety requires precise control over the regioselective introduction of bromine and iodine atoms onto the aromatic ring. The directing effects of the existing substituents (fluoro, bromo, and iodo groups) must be carefully considered to achieve the desired substitution pattern.

Bromination Protocols for Fluorinated and Iodinated Benzenes

The bromination of fluorinated and iodinated benzenes is a key step in the synthesis of the target molecule. The fluorine atom is a weak ortho-, para-director, while the iodo and bromo groups are also ortho-, para-directing. The interplay of these directing effects, along with steric hindrance, will determine the position of the incoming bromine atom.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides nih.gov. Various brominating agents and catalysts have been developed to achieve high regioselectivity. For instance, the use of bromine in the presence of a Lewis acid catalyst is a standard approach. However, for polyhalogenated benzenes, achieving high selectivity can be challenging.

Modern methods often employ milder and more selective brominating agents. N-bromosuccinimide (NBS) is a versatile reagent that can be used for the regioselective bromination of aromatic compounds under various conditions nih.gov. The choice of solvent and catalyst can significantly influence the outcome of the reaction. For example, the bromination of o-fluoroaniline with bromine can be performed in dichloromethane with tetrabutylammonium bromide to yield 2-fluoro-4-bromoaniline google.com.

| Reagent | Catalyst/Conditions | Substrate Type | Key Features |

| Br₂ | Lewis Acid | General Arenes | Standard method, may lack selectivity in complex systems. |

| N-Bromosuccinimide (NBS) | Silica (B1680970) gel / Ionic liquids / THF | Various Arenes | Highly regioselective for many electrophilic aromatic brominations nih.gov. |

| Potassium Bromide | Acetic Acid | 4-methylphenol | Regioselective bromination in the presence of ZnAl-BrO₃⁻-LDHs chemicalbook.com. |

| Triphosgene | KBr | Alkoxyl/hydroxyl arenes | Excellent para-regioselectivity and high yield researchgate.net. |

Selective Iodination Methods on Polyhalogenated Aromatic Systems

The introduction of an iodine atom onto a polyhalogenated benzene ring requires careful selection of the iodinating agent and reaction conditions to control regioselectivity. Iodination is generally more difficult to achieve than bromination or chlorination due to the lower reactivity of iodine olemiss.edu.

A common approach for aromatic iodination involves the use of molecular iodine in the presence of an oxidizing agent, such as nitric acid or periodic acid, to generate the electrophilic iodine species in situ olemiss.edu. N-iodosuccinimide (NIS) is a widely used and convenient source of electrophilic iodine. The reactivity of NIS can be enhanced by the addition of a Brønsted or Lewis acid catalyst nih.govresearchgate.net.

For polyhalogenated systems, the directing effects of the existing halogens will guide the position of iodination. In a molecule with both fluorine and bromine, the position of iodination will be influenced by the combined electronic and steric effects of these substituents. For instance, the iodination of benzene derivatives with bulky alkyl groups using elemental iodine activated by Selectfluor has been shown to be highly regioselective, introducing iodine at the most electron-rich and sterically less hindered position organic-chemistry.orgorganic-chemistry.org. The use of silver salts, such as silver mesylate, with molecular iodine can also provide a superior reactivity profile for the iodination of complex arenes nih.govresearchgate.net.

| Reagent | Activator/Catalyst | Substrate Type | Key Features |

| I₂ | Oxidizing Agent (e.g., HIO₃) | General Arenes | Classic method for generating electrophilic iodine olemiss.edu. |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid | Methoxy- or methyl-substituted aromatics | Mild conditions, excellent yields, and short reaction times organic-chemistry.org. |

| I₂ | Selectfluor | Sterically hindered alkyl benzenes | High regioselectivity at the most electron-rich and sterically less hindered position organic-chemistry.orgorganic-chemistry.org. |

| I₂ | Silver Mesylate (AgOMs) | Complex (hetero)arenes | Superior reactivity compared to conventional iodination reagents nih.govresearchgate.net. |

Introduction of Fluorine via Specific Halogenation Pathways

The introduction of a fluorine atom onto a polysubstituted aromatic ring, particularly one already bearing bulky iodine and bromine atoms, presents a significant synthetic challenge due to steric hindrance and the unique reactivity of fluorine. wikipedia.org The synthesis of the precursor, 1-bromo-2-fluoro-4-iodobenzene (B160889), is a critical step. ossila.com Generally, the formation of an aryl carbon-fluorine (C-F) bond, the strongest single bond to carbon, requires specialized methods. nih.gov

Direct fluorination using elemental fluorine (F₂) is often too reactive and difficult to control, leading to decomposition or unwanted byproducts. nih.gov Therefore, milder and more selective fluorinating agents are employed. These are broadly classified as nucleophilic and electrophilic reagents.

One established pathway for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. This method involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the fluoroarene. For a precursor to this compound, this would involve synthesizing a suitably substituted aniline (B41778), such as 4-bromo-2-iodo-3-aminoacetophenone, and then converting the amino group to fluorine.

Another approach is nucleophilic aromatic substitution (SNAᵣ), where a good leaving group on the aromatic ring is displaced by a fluoride (B91410) source. However, the high activation energy for C-F bond formation makes this challenging. harvard.edu Modern methods often rely on transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for instance, have been explored for fluorination, though the strength of the palladium-fluorine bond can make the final reductive elimination step difficult. rsc.org

The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) can convert ketones to gem-difluorides and are safer than fluorine gas. mt.com For introducing fluorine onto the aromatic ring itself, electrophilic fluorinating agents such as Selectfluor® are often used, which are compatible with oxidizing Pd(II) to Pd(IV) in catalytic cycles. rsc.org

| Fluorination Method | Reagent/Catalyst | Typical Application | Key Challenge |

| Balz-Schiemann Reaction | Diazonium tetrafluoroborate | Conversion of aryl amines to aryl fluorides | Often requires harsh thermal conditions |

| Nucleophilic Aromatic Substitution (SNAᵣ) | Fluoride salts (e.g., KF, CsF) | Displacement of leaving groups (e.g., -NO₂) | High activation energy; requires activated substrates |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Fluoride source | Coupling of aryl halides/triflates with fluoride | Difficult C-F reductive elimination from Palladium rsc.org |

| Electrophilic Fluorination | Selectfluor® | Direct C-H fluorination or fluorination of organometallics | Requires specific directing groups for regioselectivity rsc.org |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry emphasize the development of environmentally benign and efficient processes. These principles are applicable to the synthesis of complex molecules like this compound.

Metal-Free Catalysis for Bromination

The final step in the synthesis of the target compound is the α-bromination of a 4-bromo-3-fluoro-2-iodoacetophenone precursor. Traditionally, this reaction might involve catalysts that are now considered environmentally problematic. Modern approaches favor metal-free conditions. researchgate.net

One effective metal-free methodology for the C(sp³)-H bromination of aromatic ketones utilizes reagents like phenyliodine diacetate (PIDA) in the presence of potassium bromide (KBr). researchgate.net This system can operate under ambient conditions. For aromatic ketones specifically, the reaction may require the assistance of p-toluenesulfonic acid (p-TsOH). researchgate.net Another approach involves using N-bromosuccinimide (NBS) as both a bromine source and a catalyst for the oxidation of aryl(heteroaryl)methanes to ketones, a related transformation. nih.gov The use of bromine (Br₂) without any promoter or catalyst has also been demonstrated for the α-bromination of aromatic ketones, providing good to excellent yields and avoiding acidic byproducts. nih.gov

| Metal-Free Bromination System | Reagents | Conditions | Advantages |

| PIDA-Mediated | Phenyliodine diacetate (PIDA), KBr, p-TsOH | Ambient temperature | Avoids transition metals researchgate.net |

| Direct Bromination | Bromine (Br₂) | Diethyl ether, room temperature | No catalyst required, acid-free nih.gov |

| NBS-Catalyzed Oxidation | N-Bromosuccinimide (NBS) | DMSO solvent | Acts as both catalyst and reagent for related transformations nih.gov |

Green Chemistry Solvents and Reaction Media (e.g., Aqueous Systems)

Solvents account for a significant portion of the waste generated in chemical processes. nih.govresearchgate.net Green chemistry principles advocate for replacing conventional volatile organic compounds with safer, more sustainable alternatives. acs.org

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic halides are often insoluble in water, phase-transfer catalysts can be used to facilitate reactions. sydney.edu.au For instance, the α-bromination of aromatic carbonyls has been achieved in an aqueous procedure using zinc bromide (ZnBr₂). nih.gov

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. acs.org They have been used for various halogenation reactions. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and environmentally benign solvent alternative. nih.govacs.org It has been successfully used in various synthetic processes, including the production of computer chips, significantly reducing chemical waste. acs.org

Bio-derived Solvents: Solvents derived from biomass, such as glycerol and polyethylene glycols (PEGs), offer biodegradable and low-toxicity options for chemical synthesis. researchgate.net

Utilization of Solid-State Halogen Sources in Synthesis

To improve safety and handling, solid halogenating agents are preferred over their gaseous or liquid counterparts. rsc.org

N-Bromosuccinimide (NBS): NBS is a widely used solid reagent for the selective bromination of alkenes, ketones, and other organic compounds. mt.com It is safer and easier to handle than elemental bromine.

N-Iodosuccinimide (NIS): Similar to NBS, NIS is a solid source of electrophilic iodine used in various iodination reactions.

Diethylaminosulfur trifluoride (DAST): DAST is a stable solid fluorinating agent that is considerably safer to use than fluorine or sulfur tetrafluoride gases for converting alcohols and ketones to organofluorides. mt.com

The use of these solid sources minimizes the risks associated with handling highly corrosive and toxic elemental halogens.

Optimization of Reaction Parameters and Yield Efficiency in Multi-Step Synthesis

Key parameters for optimization include temperature, reaction time, concentration of reactants, and choice of catalyst and solvent. The order of synthetic steps is also critical. For instance, when synthesizing a disubstituted aromatic compound, introducing a meta-directing group first is necessary to achieve a meta-product in a subsequent electrophilic aromatic substitution (EAS) reaction. libretexts.org

| Optimization Parameter | Area of Impact | Modern Approach |

| Reaction Conditions | Yield, Purity, Reaction Time | Automated flow reactors for rapid screening researchgate.netwhiterose.ac.uk |

| Sequence of Steps | Regiochemistry of the final product | Strategic planning based on directing group effects libretexts.org |

| Process Integration | Waste reduction, Safety, Efficiency | Telescoped continuous reactions to eliminate intermediate workups researchgate.net |

| Solvent and Catalyst | Environmental Impact, Cost, Yield | Selection based on green chemistry principles and catalytic efficiency researchgate.net |

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Reaction Mechanisms for Phenacyl Bromide Synthesis

The introduction of a bromine atom at the alpha-position of an acetophenone (B1666503) derivative to form a phenacyl bromide is a key synthetic step. The mechanism of this transformation is highly dependent on the reaction conditions, particularly the presence of acid or base.

Under acidic conditions, the α-bromination of an acetophenone typically proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form. This enol then acts as a nucleophile, attacking molecular bromine. The subsequent loss of a proton from the oxonium ion intermediate yields the α-bromo ketone and hydrogen bromide. quora.comresearchgate.net

In contrast, base-catalyzed α-bromination involves the formation of an enolate anion. The base removes a proton from the α-carbon, creating a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with bromine.

Carbocation intermediates are generally not central to the primary mechanism of α-bromination of acetophenones. However, benzylic carbocations can be generated under specific conditions, such as photoredox catalysis, and can participate in subsequent reactions. rsc.orgcas.cn The stability of these carbocations is influenced by the substituents on the aromatic ring.

While the α-bromination of acetophenones typically follows an ionic pathway involving enols or enolates, radical mechanisms can also be operative under certain conditions, particularly for halogenation of the aromatic ring or the benzylic position of alkylbenzenes. quora.com

Free radical halogenation is often initiated by light or heat and involves the homolytic cleavage of the halogen-halogen bond to generate halogen radicals. rutgers.edumasterorganicchemistry.com These radicals can then abstract a hydrogen atom to form a carbon-centered radical, which then reacts with a halogen molecule to propagate the chain reaction. rsc.org For the synthesis of phenacyl bromides, ionic mechanisms are generally more selective and controllable for achieving α-bromination without competing ring halogenation. mdpi.com The choice between a radical and an ionic pathway is a critical consideration in synthetic design. masterorganicchemistry.com

Mechanistic Studies of Halogen Interconversion and Functional Group Reactivity

The presence of multiple, different halogen atoms on both the aromatic ring and the acyl chain of 4-Bromo-3-fluoro-2-iodophenacyl bromide leads to a rich and complex reactivity profile.

Nucleophilic aromatic substitution (SNA_r) is a key reaction for modifying the aromatic ring of polyhalogenated compounds. These reactions typically proceed via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. total-synthesis.comuomustansiriyah.edu.iqwikipedia.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org

The bromine atom at the alpha-position of the phenacyl bromide moiety is highly reactive towards nucleophiles. This enhanced reactivity is attributed to the inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon. nih.gov This makes the α-bromine an excellent leaving group in S_N2 reactions.

The selectivity of reactions at the α-position is a key feature. Nucleophiles will preferentially attack this position over the aromatic halogens under typical nucleophilic substitution conditions. This allows for the selective functionalization of the side chain without disturbing the halogen pattern on the aromatic ring. The α-bromo ketone moiety is a versatile synthetic handle for the construction of more complex molecules, including various heterocyclic compounds. nih.govresearchgate.net

The reactivity of the halogens on the aromatic ring (bromine, fluorine, and iodine) in this compound is nuanced and depends on the specific reaction conditions.

In electrophilic aromatic substitution , the halogens are deactivating groups, yet they are ortho-, para-directing. The reactivity order is generally F > Cl > Br > I, although this can be influenced by the reaction conditions and the nature of the electrophile. ntu.edu.sglibretexts.orgmasterorganicchemistry.com Direct fluorination is often too reactive to control, while iodination is typically slow and may require an oxidizing agent to generate a more potent electrophile. ntu.edu.sglibretexts.org

In nucleophilic aromatic substitution (S_NAr) , the leaving group ability generally follows the trend I > Br > Cl > F. However, the high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, sometimes leading to enhanced reactivity for fluoroarenes compared to their chloro or bromo analogs, provided the conditions favor the departure of the leaving group. stackexchange.com The interplay of these factors determines which halogen is most susceptible to substitution.

Table 1: Comparison of Halogen Properties and Reactivity

| Halogen | Electronegativity (Pauling Scale) | C-X Bond Strength (Aryl) (kJ/mol) | General Leaving Group Ability (S_NAr) | Activating/Deactivating (EAS) |

|---|---|---|---|---|

| Fluorine | 3.98 | ~544 | Poor | Deactivating |

| Bromine | 2.96 | ~339 | Good | Deactivating |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-α-bromo-acetophenone |

| 4-chloroacetophenone |

| 4-trifluoromethylacetophenone |

| Acetophenone |

| Benzaldehyde |

| Benzene (B151609) |

| Benzoic acid |

| Bromoacetone |

| Chlorobenzene |

| Fluoroarenes |

| Haloacetophenones |

| Methoxybenzene |

| Methylbenzene |

| Phenacyl bromide |

| Phenol |

| Phenylacetophenone |

| Propane |

| Propylbenzene |

| Pyridine |

| Thyroxine |

| Toluene |

| 2-Bromo-1-phenylethanone |

Stereochemical Considerations in Synthetic Routes and Subsequent Reactions

The synthesis and reactions of this compound, an α-haloketone, are governed by stereochemical principles that influence the spatial arrangement of atoms in the products.

The formation of this compound from its corresponding acetophenone precursor, 4'-Bromo-3'-fluoro-2'-iodoacetophenone, involves the bromination of the α-carbon. This reaction typically proceeds through an enol or enolate intermediate. The stereochemical outcome of this step is often not a primary concern as the resulting α-bromo ketone is a prochiral center, and subsequent reactions determine the final stereochemistry.

In reactions where the carbonyl group or the α-bromo group of this compound is attacked by a nucleophile, the stereochemistry of the product is of significant interest. For instance, the reduction of the carbonyl group to a secondary alcohol introduces a new chiral center. The stereoselectivity of such reactions can be influenced by the steric hindrance posed by the bulky ortho-iodo and bromo substituents on the phenyl ring, as well as the adjacent α-bromo group. These substituents can direct the approach of the reducing agent, leading to a preference for one diastereomer over the other.

Furthermore, in nucleophilic substitution reactions where the bromide at the α-position is displaced (an S"N"2 reaction), an inversion of configuration at the α-carbon is expected. The stereochemical course of such reactions is crucial when synthesizing chiral molecules where the stereocenter is at the α-position. The bulky and electron-withdrawing halogen substituents on the aromatic ring can electronically influence the transition state of these reactions, potentially affecting the rate and stereoselectivity.

Kinetic and Thermodynamic Profiling of Key Reaction Steps

The kinetic and thermodynamic aspects of the formation and reactions of this compound are critical for understanding its reactivity and for optimizing reaction conditions.

The bromination of the parent acetophenone to form this compound is a key reaction step. The rate of this reaction is dependent on the concentration of the reactants and the catalyst, if any. The reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. The presence of multiple halogen substituents on the phenyl ring can influence the acidity of the α-protons and thus the rate of enolate formation, which is often the rate-determining step.

In terms of thermodynamics, the formation of the α-brominated product is generally favored. However, the stability of the product can be influenced by the steric strain introduced by the bulky halogen atoms.

For subsequent reactions, such as nucleophilic substitution at the α-carbon, the reaction kinetics are typically described by a second-order rate law for an S"N"2 mechanism. The rate of these reactions is sensitive to the nature of the nucleophile, the solvent, and the steric and electronic properties of the phenacyl bromide. The bulky ortho-iodo and bromo substituents are expected to sterically hinder the backside attack of the nucleophile, potentially leading to a slower reaction rate compared to less substituted phenacyl bromides.

Due to the absence of specific experimental data in the public domain for this compound, the following table presents hypothetical data to illustrate the type of information that would be included in a kinetic and thermodynamic profile.

Hypothetical Kinetic and Thermodynamic Data

| Reaction Step | Parameter | Hypothetical Value | Units |

| α-Bromination | Rate Constant (k) | 1.2 x 10⁻³ | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 65 | kJ/mol | |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol | |

| Nucleophilic Substitution (with N₃⁻) | Rate Constant (k) | 3.5 x 10⁻⁴ | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 75 | kJ/mol | |

| Enthalpy of Reaction (ΔH) | -80 | kJ/mol |

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a polysubstituted and halogenated compound such as 4-Bromo-3-fluoro-2-iodophenacyl bromide , a multi-nuclear NMR approach is essential.

¹H NMR (Proton NMR): This technique would provide information on the aromatic and aliphatic protons. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the halogens and the carbonyl group. The methylene (B1212753) (-CH₂Br) protons would appear as a distinct singlet or a multiplet depending on potential long-range couplings.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would reveal the number of unique carbon environments. The positions of the signals would be indicative of the type of carbon (aromatic, carbonyl, aliphatic). The carbonyl carbon would appear at a characteristic downfield shift. The carbons bonded to halogens would exhibit shifts influenced by the specific halogen's electronegativity and size.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It would show a signal for the single fluorine atom, and its coupling to adjacent protons would provide key structural information, helping to confirm the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound (Hypothetical)

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Multiplets | Aromatic proton environment and coupling |

| ¹H | 4.5 - 5.0 | Singlet | Methylene protons of the phenacyl bromide moiety |

| ¹³C | 185 - 195 | Singlet | Carbonyl carbon |

| ¹³C | 110 - 150 | Multiplets | Aromatic carbons, with shifts influenced by halogen substitution |

| ¹³C | 30 - 40 | Singlet | Methylene carbon |

Note: This table is predictive and based on general principles for similar structures. Actual experimental values may vary.

To unambiguously assign the signals from one-dimensional NMR spectra and to establish the complete bonding framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with their directly attached carbon signals, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is critical for piecing together the molecular skeleton, for instance, by showing a correlation from the methylene protons to the carbonyl carbon and the adjacent aromatic carbon.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of This compound , confirming its molecular formula of C₈H₄Br₂FIO. The presence of bromine and iodine would result in a characteristic isotopic pattern in the mass spectrum.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For This compound , characteristic fragmentation pathways would likely involve the loss of the bromine radical from the phenacyl moiety and subsequent cleavages of the aromatic ring and its substituents.

Table 2: Predicted HRMS and Key MS/MS Fragments for this compound (Hypothetical)

| Ion | Formula | Calculated m/z | Information |

|---|---|---|---|

| [M]⁺ | C₈H₄Br₂FIO | 421.75 | Molecular Ion |

| [M-Br]⁺ | C₈H₄BrFIO | 342.85 | Loss of the α-bromine |

Note: The m/z values are based on the most abundant isotopes and are hypothetical.

Chromatographic techniques coupled with mass spectrometry are used to separate the compound from any impurities and to confirm its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For This compound , GC-MS could be used for purity assessment, provided the compound does not degrade at the temperatures used in the GC inlet and column. The mass spectrometer detector would provide a mass spectrum of the eluting compound, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, particularly for less volatile or thermally labile compounds. It is well-suited for the analysis of halogenated organic molecules. A reversed-phase LC method would likely be employed to separate This compound from any starting materials or byproducts. The eluent would then be introduced into the mass spectrometer for detection and identification. LC-MS is often the preferred method for complex mixtures containing halogenated compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational and rotational modes of molecular bonds, with each type of bond absorbing light at a characteristic frequency. For this compound, these spectra would be expected to exhibit distinct peaks corresponding to its key structural features.

While specific spectral data for this compound is not widely published, the expected absorption bands can be inferred from the analysis of structurally related compounds. The primary regions of interest would be the carbonyl (C=O) stretching frequency, the aromatic ring vibrations, and the carbon-halogen bond stretches.

The carbonyl group of the phenacyl moiety typically displays a strong absorption band in the region of 1680-1740 cm⁻¹. For instance, in 2-bromo-1-phenylethanone, a related compound, this peak is observed around this range. nist.gov The presence of multiple halogen substituents on the phenyl ring in this compound would likely influence the precise position of this band due to electronic effects.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring would produce a series of peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring will influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

The carbon-halogen bonds will also have characteristic absorptions. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range. The C-Br stretch is observed at lower wavenumbers, generally between 500 and 700 cm⁻¹. The C-I bond, being the weakest of the carbon-halogen bonds present, will vibrate at an even lower frequency, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations and the carbon-halogen stretches, particularly the less polar C-Br and C-I bonds, would be expected to show strong signals.

Table 1: Predicted Infrared Absorption Bands for this compound based on Related Compounds

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3050-3150 | Typically multiple weak to medium bands. |

| Carbonyl (C=O) Stretch | 1690-1710 | Strong absorption, position influenced by halogen substituents. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands of varying intensity. |

| C-F Stretch | 1000-1400 | Strong to medium absorption. |

| C-Br Stretch | 500-700 | Medium to strong absorption. |

| C-I Stretch | < 600 | Medium to strong absorption. |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Although a crystal structure for this compound is not publicly available, studies on similar halogenated organic molecules demonstrate the power of this technique. For example, the crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone has been reported, revealing details about its molecular geometry and intermolecular interactions. researchgate.net

A crystallographic analysis of this compound would be expected to reveal:

The planarity of the phenyl ring.

The precise bond lengths of the C-Br, C-F, and C-I bonds, which would be influenced by their positions on the aromatic ring.

The conformation of the phenacyl side chain relative to the aromatic ring.

Intermolecular interactions in the solid state, such as halogen bonding or dipole-dipole interactions, which govern the crystal packing.

The presence of heavy atoms like bromine and iodine would facilitate the solution of the crystal structure by providing strong scattering centers for X-rays.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture, making them crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC and UPLC are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds. These methods are ideally suited for the analysis of this compound.

While specific methods for this compound are not detailed in the literature, a typical approach would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. For structurally similar compounds like 2-bromo-1-(4-bromophenyl)-ethanone, a mobile phase consisting of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric or formic acid) has been shown to be effective. sielc.com UPLC, which utilizes smaller particle sizes in the stationary phase, would offer faster analysis times and higher resolution.

A hypothetical HPLC/UPLC method for this compound could be developed with the following parameters:

Table 2: Hypothetical HPLC/UPLC Method Parameters

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |

| Detector | UV-Vis (e.g., at 254 nm) | UV-Vis or Mass Spectrometry |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40 °C) |

The purity of a sample of this compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The high purity of related compounds, such as 2-bromo-1-(4-iodophenyl)ethanone (B185315) (≥99.0%), is often confirmed by HPLC. innospk.com

Gas chromatography is a technique used to separate and analyze volatile compounds. Given the high molecular weight and likely low volatility of this compound, GC is generally not the preferred method for its analysis. The high temperatures required for volatilization could lead to thermal degradation of the compound in the GC inlet or on the column. Therefore, HPLC or UPLC would be the more appropriate chromatographic techniques for purity assessment.

Thin-layer chromatography is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of organic reactions. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing), which is then placed in a developing chamber containing a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, a chemist can determine the extent of the reaction. The spots can be visualized under UV light, or by using a chemical stain.

Strategic Applications of 4 Bromo 3 Fluoro 2 Iodophenacyl Bromide in Complex Organic Synthesis

Role as a Versatile Multi-Functionalized Building Block in Synthetic Sequences

4-Bromo-3-fluoro-2-iodophenacyl bromide is a quintessential multi-functionalized building block, offering at least four distinct points for chemical modification. Its utility stems from the differential reactivity of its substituents:

Iodine Atom: The carbon-iodine bond is the most labile among the aryl halides, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions under mild conditions. ossila.com

Bromine Atom: The carbon-bromine bond is more stable than the C-I bond, allowing it to remain intact during reactions targeting the iodo-substituent. It can be engaged in a subsequent cross-coupling reaction under more forcing conditions. tcichemicals.com

Fluorine Atom: The carbon-fluorine bond is generally the strongest and least reactive in cross-coupling. However, its position on the aromatic ring, activated by the electron-withdrawing phenacyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). ossila.comnih.gov

Phenacyl Bromide Moiety: The α-bromo ketone functionality is a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, such as in the Hantzsch thiazole synthesis or for general alkylation of amines, phenols, and thiols.

This hierarchy of reactivity allows for a predictable and stepwise functionalization, enabling the synthesis of complex derivatives from a single starting material. A synthetic intermediate with multiple distinct halogen substituents, like 4-bromo-3-fluoroiodobenzene, serves as a valuable molecular scaffold. ossila.com

Metal-Catalyzed Cross-Coupling Reactions Utilizing Diverse Halogen Functionalities

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.comnih.gov The distinct electronic properties and bond dissociation energies of the C-I and C-Br bonds in this compound are the keys to its selective functionalization. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl, a principle that underpins the strategic application of this building block. tcichemicals.com

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is a cornerstone of C-C bond formation in synthetic chemistry. yonedalabs.comnih.gov For this compound, the significant difference in reactivity between the iodine and bromine substituents allows for a highly selective, sequential cross-coupling strategy. The C-I bond can be selectively coupled with a boronic acid or ester under mild catalytic conditions, leaving the C-Br bond untouched for a second, distinct Suzuki-Miyaura coupling. tcichemicals.com This stepwise approach enables the controlled introduction of two different aryl, heteroaryl, or alkyl groups onto the aromatic core.

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling Strategy

| Step | Electrophile | Nucleophile | Catalyst System (Illustrative) | Product |

| 1 | This compound | Arylboronic Acid A | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 70°C | 2-(Aryl A )-4-bromo-3-fluorophenacyl bromide |

| 2 | 2-(Aryl A )-4-bromo-3-fluorophenacyl bromide | Arylboronic Acid B | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C | 2-(Aryl A )-4-(Aryl B )-3-fluorophenacyl bromide |

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the chemoselectivity is dictated by the relative reactivity of the carbon-halogen bonds. This allows for the selective alkynylation at the C-I position under mild conditions. The resulting bromo-fluoro-alkynylphenacyl bromide intermediate can then undergo a second Sonogashira coupling at the C-Br position, often requiring higher temperatures or more active catalyst systems, to install a different alkyne moiety. organic-chemistry.org This strategy is invaluable for the synthesis of complex, unsymmetrically substituted diarylalkynes and conjugated enyne systems. wikipedia.org

Table 2: Illustrative Stepwise Sonogashira Coupling

| Step | Electrophile | Nucleophile | Catalyst System (Illustrative) | Product |

| 1 | This compound | Terminal Alkyne A | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25°C | 4-Bromo-3-fluoro-2-(alkynyl A )phenacyl bromide |

| 2 | 4-Bromo-3-fluoro-2-(alkynyl A )phenacyl bromide | Terminal Alkyne B | Pd(PPh₃)₄, CuI, Piperidine, 80°C | 4-(Alkynyl B )-3-fluoro-2-(alkynyl A )phenacyl bromide |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, linking amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for the preparation of aryl amines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.orgnih.gov The differential reactivity of the halogens in this compound can be exploited to perform sequential C-N bond formations. A primary or secondary amine can be coupled at the more reactive C-I position first. The resulting product, still containing the C-Br bond, can then be subjected to a second amination with a different amine, providing access to complex, unsymmetrically substituted diaminophenyl derivatives.

Table 3: Potential Sequential Buchwald-Hartwig Amination

| Step | Electrophile | Nucleophile | Catalyst System (Illustrative) | Product |

| 1 | This compound | Amine A | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 80°C | 2-(Amino A )-4-bromo-3-fluorophenacyl bromide |

| 2 | 2-(Amino A )-4-bromo-3-fluorophenacyl bromide | Amine B | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110°C | 2-(Amino A )-4-(amino B )-3-fluorophenacyl bromide |

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex, to create a new C-C bond. wikipedia.org This reaction is known for its high functional group tolerance and broad substrate scope. nih.gov The established reactivity pattern of aryl halides (I > Br) holds for the Negishi coupling, allowing for the same type of selective, stepwise functionalization as seen with other cross-coupling methods. wikipedia.org An organozinc reagent can be coupled preferentially at the iodine position, followed by a second coupling with a different organozinc species at the bromine site. This enables the construction of complex carbon skeletons with high precision. Other organometallic reactions, such as Stille (organotin) and Hiyama (organosilicon) couplings, can also be envisioned to proceed with similar selectivity, further broadening the synthetic utility of this versatile building block.

Nucleophilic Substitution and Rearrangement Reactions Involving the Aromatic Fluorine

While the carbon-fluorine bond is typically robust, it can be rendered susceptible to nucleophilic aromatic substitution (SNAr) when the aromatic ring is sufficiently electron-deficient. nih.gov In this compound, the electron-withdrawing nature of the acetyl group (-COCH₂Br) activates the ring, facilitating the displacement of the fluoride (B91410) ion by strong nucleophiles. This provides a transition-metal-free pathway for C-O, C-N, and C-S bond formation at the C3 position. beilstein-journals.orgnih.gov

Common nucleophiles used in SNAr reactions on activated fluoroarenes include:

Oxygen Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and phenoxides to form aryl ethers. nih.gov

Nitrogen Nucleophiles: Primary and secondary amines to yield substituted anilines. nih.gov

Sulfur Nucleophiles: Thiolates (e.g., NaSPh) to produce aryl sulfides. nih.gov

The SNAr reaction can be strategically timed within a synthetic sequence. For instance, it could be performed after one or both cross-coupling reactions at the bromine and iodine sites have been completed, adding another layer of molecular diversity. The specific conditions (solvent, base, temperature) would be critical to ensure that the substitution occurs selectively at the C-F bond without affecting other parts of the molecule. beilstein-journals.org

Article Generation Inconclusive: Lack of Available Scientific Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound This compound . While the compound is commercially available, indicating its synthesis and potential use in research and development, detailed studies on its derivatization and strategic applications in complex organic synthesis, as outlined in the requested article structure, are not present in the accessible scientific domain.

Specifically, no research findings were identified that detail the use of this compound in the following areas:

Derivatization via the Phenacyl Bromide Moiety for Carbonyl Transformations: There is no available literature describing the synthesis of variously substituted ketones, esters, and amides using this specific compound.

Cyclization Reactions to Form Heterocyclic Scaffolds: Scientific publications detailing the use of this compound in cyclization reactions to create heterocyclic structures could not be located.

Design and Synthesis of Diverse Chemical Libraries: There is no documented use of this compound as a core synthon for the generation of diverse chemical libraries.

The absence of this specific information makes it impossible to generate a scientifically accurate and thorough article that adheres to the strict outline provided in the user's request. The instructions to focus solely on "this compound" and to not introduce information outside the explicit scope of the specified sections and subsections cannot be fulfilled due to the lack of available data.

It is possible that research on this compound is very recent and not yet widely published, is proprietary, or that the compound is used in a context other than those specified in the article outline. Without published research, any attempt to generate the requested content would rely on speculation and extrapolation from related but distinct chemical compounds, which would violate the core requirement of scientific accuracy and the user's explicit instructions.

Therefore, the generation of the requested article on the "" cannot be completed at this time.

Emerging Research Challenges and Future Directions

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For a complex molecule like 4-Bromo-3-fluoro-2-iodophenacyl bromide, traditional synthetic methods often involve multiple steps, hazardous reagents, and the generation of significant waste. Future research is increasingly focused on developing more environmentally benign and efficient synthetic pathways.

Key areas of investigation include:

Water-Based Syntheses: Exploring the use of water as a reaction medium offers substantial environmental benefits over volatile organic solvents. Research into non-transition metal-catalyzed tandem hydroxybromination and oxidation of styrenes in water provides a promising green alternative for the synthesis of phenacyl bromides. rsc.org

Atom-Economical Reagents: The development of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is crucial. This involves moving away from classical methods that use stoichiometric and often toxic reagents. For instance, metal-free C(sp³)-H bromination methodologies using reagents like iodobenzene diacetate in the presence of potassium bromide are being explored for aromatic ketones.

Recyclable Catalysts: The use of heterogeneous or recyclable phase-transfer catalysts, such as silica-bound poly(ethylene glycol), can simplify purification processes and reduce waste, contributing to a greener synthesis of phenacyl derivatives. sid.ir

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Water-Based Synthesis | Reduced use of volatile organic solvents, lower environmental impact. | Tandem hydroxybromination/oxidation reactions in aqueous media. rsc.org |

| Atom-Economical Approaches | Maximized incorporation of starting material atoms into the product, reduced waste. | Metal-free C-H functionalization, use of hypervalent iodine reagents. |

| Recyclable Catalysis | Simplified product purification, reduced catalyst waste and cost. | Heterogeneous catalysis, phase-transfer catalysis in green solvents. sid.ir |

Exploration of Novel Catalytic Systems for Chemo- and Regioselective Functionalization

The presence of three distinct halogen atoms (bromine, fluorine, and iodine) on the aromatic ring, in addition to the α-bromo ketone moiety, makes this compound a rich substrate for selective functionalization. The development of novel catalytic systems that can differentiate between these reactive sites is a major research frontier.

Future research will likely focus on:

Ligand-Controlled Cross-Coupling: The design of sophisticated ligands for transition metal catalysts (e.g., palladium, nickel) can enable the selective activation of one C-X bond over others. This allows for sequential cross-coupling reactions to build molecular complexity in a controlled manner. nih.govresearchgate.net

Orthogonal Reactivity: Developing catalytic systems that exploit the orthogonal reactivity of the different halogens is a key goal. For example, conditions could be tailored for a Suzuki-Miyaura coupling at the iodo- position, followed by a Buchwald-Hartwig amination at the bromo- position, leaving the fluoro- substituent intact for potential nucleophilic aromatic substitution. nih.gov

Photoredox Catalysis: Metallaphotoredox catalysis offers unique reaction pathways by combining transition-metal catalysis with single-electron transfer processes initiated by light. This can lead to novel selectivities that are not achievable under thermal conditions. researchgate.net

Addressing the Challenges of Differential Reactivity Among Multiple Halogens

The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) provide a basis for selective transformations. However, steric and electronic effects from other substituents can modulate this reactivity, presenting significant challenges.

Key challenges and research directions include:

Controlling Halogen Scrambling: Under certain basic conditions, halogen atoms can migrate around the aromatic ring in a process known as the "halogen dance." wikipedia.orgclockss.org Understanding and controlling this phenomenon is critical to ensure the regiochemical integrity of the desired product. Future work will involve detailed mechanistic studies, potentially using computational tools, to predict and prevent unwanted halogen dance rearrangements.

Directed Ortho-Metalation: The use of directing groups can overcome the inherent reactivity of the C-X bonds and enable functionalization at specific positions. Research into novel directing groups that can be temporarily installed and later removed will be valuable.

Steric and Electronic Tuning: The strategic placement of bulky or electronically distinct groups can influence the accessibility and reactivity of the different halogen atoms, providing another layer of control for selective functionalization.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry, utilizing microreactors, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. wikipedia.org For the synthesis and subsequent reactions of potentially hazardous intermediates like this compound, flow chemistry is a particularly attractive approach.

Future directions in this area include:

Safer Handling of Hazardous Reagents: The small reaction volumes in microreactors minimize the risks associated with handling hazardous materials and controlling highly exothermic reactions. kth.seresearchgate.netwashington.edu

Rapid Reaction Optimization: Automated flow synthesis platforms allow for high-throughput screening of reaction conditions (temperature, pressure, catalyst loading, etc.), significantly accelerating the optimization of complex multi-step syntheses.

Telescoped Synthesis: Integrating multiple reaction steps in a continuous flow sequence without isolating intermediates can dramatically improve efficiency and reduce waste.

| Technology | Advantages for Synthesizing Polyhalogenated Compounds |

| Flow Chemistry/Microreactors | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, scalability. wikipedia.org |

| Automated Synthesis Platforms | High-throughput experimentation, rapid optimization of reaction conditions, reduced manual labor. |

| Telescoped Synthesis | Increased efficiency, reduced waste from purification steps, shorter overall synthesis time. |

Advanced Analytical Method Development for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics, intermediates, and byproduct formation is essential for optimizing the synthesis and functionalization of complex molecules. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements. mt.comwikipedia.orgthermofisher.com

The development of advanced analytical methods for real-time monitoring is crucial:

In-Situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time without the need for sampling. mt.comnih.govspectroscopyonline.com

Mass Spectrometry: Online mass spectrometry techniques, such as Probe Electrospray Ionization (PESI), can provide rapid and sensitive analysis of reaction mixtures, offering detailed molecular weight information of the components as the reaction progresses. acs.orgshimadzu.com

Data-Rich Experimentation (DRE): Combining real-time analytical data with advanced modeling and artificial intelligence can lead to a more comprehensive understanding of the reaction landscape, enabling faster process development and optimization. medium.com

Expanding the Scope of Synthetic Applications in Emerging Fields of Chemical Research

Polyhalogenated compounds are valuable building blocks in various fields of chemical research due to their versatile reactivity. byjus.comwikipedia.orgunacademy.com this compound, with its multiple functionalization points, has the potential to be a key intermediate in the synthesis of novel molecules for a range of applications.

Potential future applications include:

Medicinal Chemistry: Phenacyl bromides are known precursors for the synthesis of various heterocyclic compounds with diverse biological activities, including anticancer, antibacterial, and antifungal properties. nih.govacs.orgresearchgate.net The unique substitution pattern of this compound could lead to the discovery of new therapeutic agents.

Materials Science and Organic Electronics: Halogenated aromatic compounds are used in the development of organic semiconductors, liquid crystals, and other advanced materials. uky.edu The ability to selectively functionalize the different halogen positions on this compound could enable the synthesis of novel materials with tailored electronic and photophysical properties.

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of complex halogenated organic molecules. This compound could serve as a scaffold for the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. What computational methods predict electronic effects of substituents on reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.